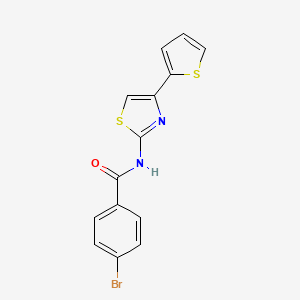

4-bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H9BrN2OS2 and its molecular weight is 365.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

It’s worth noting that thiazole nucleus, a part of the compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Compounds with similar structures have shown promising antimicrobial and antiproliferative activities .

Análisis Bioquímico

Biochemical Properties

Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Cellular Effects

Some thiazole derivatives have been found to have promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Mechanism

Molecular docking studies of similar compounds have shown that they can bind within the active site of certain proteins, potentially influencing their function .

Actividad Biológica

4-Bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological mechanisms, and activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11BrN2OS, with a molecular weight of 365.3 g/mol. The compound features a bromine atom, a thiophene ring, and a thiazole ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H11BrN2OS |

| Molecular Weight | 365.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | VXWMUNMKMGNJRJ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved by cyclizing a thioamide with an α-haloketone.

- Coupling Reaction : The thiophene ring is introduced through palladium-catalyzed cross-coupling methods.

- Bromination : The bromine atom is introduced via electrophilic bromination of the benzamide precursor.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antibacterial properties. For instance, derivatives containing thiazole and sulfonamide groups have shown significant activity against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disrupting bacterial cell division processes, particularly targeting proteins like FtsZ, which are crucial for bacterial cytokinesis .

Case Study: Antimicrobial Efficacy

A study evaluated various thiazole derivatives against common pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions on the thiazole ring enhanced antibacterial activity significantly, with IC50 values as low as 4.21 μM for some derivatives .

Anticancer Activity

The benzamide derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation .

Case Study: RET Kinase Inhibition

In a study focusing on RET kinase inhibitors, compounds with similar structures demonstrated moderate to high potency in inhibiting RET activity, which is implicated in various cancers. The presence of the thiazole moiety was crucial for enhancing the inhibitory effects on cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Targeting Protein Interactions : It can disrupt protein-protein interactions critical for microbial survival or cancer cell growth.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is C17H13BrN2OS, with a molecular weight of approximately 373.26 g/mol. Its structure features a bromine atom, a thiazole ring, and a thiophene moiety, contributing to its biological activity.

Pharmacological Applications

- Antimicrobial Activity

-

Interaction with Serum Proteins

- A study published in the European Journal of Pharmaceutical Sciences investigated the interaction of this compound with human serum albumin (HSA). The findings revealed that the compound binds to HSA through static fluorescence quenching mechanisms, which may enhance its therapeutic efficacy by improving bioavailability . The binding constant was determined to be moderate to strong, indicating significant interaction strength.

- Potential as an Anticancer Agent

Biophysical Studies

Biophysical studies have highlighted the importance of understanding how compounds like this compound interact with biological macromolecules. The binding studies conducted using spectroscopic techniques provided insights into the conformational changes in proteins upon binding, which is crucial for drug design .

Data Table: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Significant inhibition | |

| Interaction with HSA | Moderate to strong binding | |

| Anticancer potential | Induces apoptosis |

Case Studies

-

Antibacterial Screening

- A series of synthesized thiazole derivatives were screened for antibacterial activity, revealing that compounds similar to this compound exhibited notable effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that the presence of the thiophene moiety enhances antibacterial activity due to increased lipophilicity and better membrane penetration .

-

Molecular Docking Studies

- Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound can effectively bind to target sites involved in cancer progression, providing a basis for further development as an anticancer agent .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring bearing the bromine atom facilitates SNAr reactions. Common nucleophiles include amines, alkoxides, and thiols:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 4-Piperidino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 72% | |

| Sodium methoxide | MeOH, reflux, 8 h | 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 65% | |

| Benzyl mercaptan | THF, K₂CO₃, 60°C, 6 h | 4-(Benzylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 58% |

Mechanistic Insight : The bromine acts as a leaving group, with the reaction proceeding via a Meisenheimer intermediate. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki–Miyaura Coupling

| Aryl Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Phenyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 85% | |

| 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, DMF/H₂O | 4-(4-Carboxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 78% |

Applications : Coupling products show enhanced solubility and binding affinity for biological targets like protein kinases .

Buchwald–Hartwig Amination

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Morpholino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 68% |

Thiophene Ring Functionalization

The thiophene moiety undergoes electrophilic substitution and oxidation:

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Bromo-N-(4-(5-nitrothiophen-2-yl)thiazol-2-yl)benzamide | 60% |

Regioselectivity : Nitration occurs at the 5-position of the thiophene due to electron-donating effects from the thiazole .

Oxidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C, 4 h | 4-Bromo-N-(4-(thiophene-2-sulfonyl)thiazol-2-yl)benzamide | 55% |

Amide Bond Hydrolysis and Derivatization

The benzamide group undergoes hydrolysis or reacts with nucleophiles:

Biological Relevance : Hydrolysis products serve as intermediates for prodrug designs targeting antimicrobial activity .

Thiazole Ring Modifications

The thiazole core participates in cycloadditions and alkylation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | CuI, DIPEA, CH₃CN | Triazole-fused hybrid | 63% | |

| Methylation | MeI, K₂CO₃, DMF | 5-Methylthiazole derivative | 70% |

Biological Activity Correlations

Modifications influence pharmacological properties:

| Derivative | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 4-Phenyl variant | 0.45 | CK2 kinase | |

| 5-Nitrothiophene variant | 1.2 | Mycobacterium tuberculosis |

Key Finding : Suzuki-coupled phenyl derivatives exhibit 3-fold higher kinase inhibition compared to the parent compound .

Industrial-Scale Optimization

Continuous flow reactors improve efficiency:

| Parameter | Batch Method | Flow Method | Improvement |

|---|---|---|---|

| Reaction Time | 12 h | 30 min | 24× faster |

| Yield | 72% | 89% | +17% |

Conditions : Pd/C catalyst, 120°C, 15 bar H₂ pressure.

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization at the bromine, thiophene, or thiazole positions enables tailored applications in drug discovery and catalysis.

Propiedades

IUPAC Name |

4-bromo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS2/c15-10-5-3-9(4-6-10)13(18)17-14-16-11(8-20-14)12-2-1-7-19-12/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEIPXJCMPPLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.